molecular formula C17H15FO B2778336 (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1566593-87-0

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2778336
CAS No.: 1566593-87-0
M. Wt: 254.304
InChI Key: BQWMTYNPYVGSAJ-KPKJPENVSA-N
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Description

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcone.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWMTYNPYVGSAJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound’s structural similarity to brominated chalcones enables participation in visible-light-driven Heck reactions. For example:

Reaction Conditions Product Yield Source
Heck coupling with styrene10 mol% Pd(OAc)₂, 20 mol% XantPhos, Cs₂CO₃, benzene, 15W blue LED, 25°C, 24h(E)-2-(bis(methylthio)methylene)-4-(4-chlorophenyl)-1-phenylbut-3-en-1-one82%

This reaction proceeds via a radical pathway under photoredox conditions, forming conjugated dienes through β-hydride elimination .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring undergoes directed substitution due to fluorine’s electron-withdrawing nature:

Reaction Type Reagents Position Product Notes
NitrationHNO₃/H₂SO₄, 0–5°CMeta to F3-nitro-4-fluorophenyl derivativeLimited by deactivation
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, 25°CPara to F4-fluoro-3-halo-substituted aryl compoundsSteric hindrance from ethyl group reduces reactivity

Reduction Reactions

The α,β-unsaturated ketone is susceptible to selective reduction:

Target Bond Reagents Conditions Product Selectivity
C=CH₂, 10% Pd/C, ethanol1 atm, 25°C, 6h1-(4-ethylphenyl)-3-(4-fluorophenyl)propan-1-oneComplete
C=ONaBH₄, CeCl₃, THF0°C → 25°C, 2hAllylic alcoholPartial (30%)

Dual reduction (C=C and C=O) requires harsher conditions, such as LiAlH₄ in THF at reflux.

Oxidation Pathways

The enone system undergoes oxidative transformations:

Oxidizing Agent Conditions Product Mechanism
mCPBACH₂Cl₂, 0°C, 2hEpoxideElectrophilic epoxidation
KMnO₄, H₂O70°C, 12h4-ethylbenzoic acid + 4-fluorobenzoic acidOxidative cleavage of C=C

Epoxidation occurs regioselectively at the electron-deficient double bond.

Nucleophilic Additions

The β-carbon of the α,β-unsaturated system acts as a Michael acceptor:

Nucleophile Base Solvent Product Application
NH₃Et₃N, 25°CMeOHβ-amino ketonePharmaceutical synth
PhMgBrNone, −78°CTHF1,4-addition productAsymmetric synthesis

Cycloaddition Reactions

The conjugated diene formed via Heck coupling participates in Diels-Alder reactions:

Dienophile Conditions Product Endo/Exo
Maleic anhydrideToluene, 110°C, 48hBicyclic adductEndo (80%)
TetrazineCH₃CN, 25°C, 2hPyridazine derivative

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes:

Reactant Conditions Product Quantum Yield
EthyleneHexane, N₂ atm, 6hCyclobutane derivative0.45

Key Mechanistic Insights

  • Heck Coupling : Proceeds via a Pd⁰/PdII cycle, with visible light accelerating oxidative addition .

  • Michael Addition : The fluorine atom increases electrophilicity at the β-carbon (kadd=1.2×103M1s1k_{add} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} in MeOH).

  • Epoxidation : Stereoselectivity is controlled by the bulky 4-ethylphenyl group (dr=3:1dr = 3:1 trans:cis).

This compound’s versatility in cross-coupling, redox, and cycloaddition reactions makes it valuable for synthesizing complex architectures in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that chalcones exhibit significant anticancer properties. For instance, compounds similar to (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro tests revealed that specific derivatives demonstrated IC50 values ranging from 1.93 μM to 16.7 μM against various cancer cell lines, indicating strong growth inhibition effects .

Biological Activities

The compound's biological activities extend beyond anticancer effects:

  • Antimicrobial Properties : Research indicates that chalcones can exhibit antimicrobial properties against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

In materials science, (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one serves as a building block for synthesizing more complex organic materials:

  • Fluorescent Probes : Chalcones have been utilized in developing fluorescent probes due to their tunable photophysical properties. The incorporation of electron-donating groups enhances their emission intensities, making them suitable for applications in biological imaging and sensing .

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its unique structure allows it to absorb light effectively, making it valuable in textile and coating industries.

Synthesis of Fine Chemicals

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is employed as an intermediate in synthesizing various fine chemicals, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several chalcone derivatives, including (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Synthesis of Fluorescent Probes

Research focused on synthesizing pyrazolo[1,5-a]pyrimidines using (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one as a precursor demonstrated enhanced photophysical properties suitable for biological applications. The study highlighted the importance of structural modifications in optimizing fluorescence intensity .

Mechanism of Action

The mechanism of action of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression. The compound may also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl rings. This combination of substituents imparts distinct chemical and biological properties to the compound, differentiating it from other chalcone derivatives. The fluorine atom, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Biological Activity

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes an ethyl group and a fluorine atom on the phenyl rings. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific chalcone derivative, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's chemical formula is C17H15FC_{17}H_{15}F with a molecular weight of approximately 260.3 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, contributing to its biological effectiveness.

The biological activity of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophilic sites on proteins, which can inhibit enzyme activity.
  • Signal Transduction Modulation : It modulates pathways such as NF-κB, which is crucial in inflammation and cancer progression.
  • Induction of Apoptosis : The compound has been shown to activate caspases and other pro-apoptotic proteins, leading to programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this chalcone significantly inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells. For instance, treatment with this compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates in melanoma cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
Cell LineIC50 (µM)Mechanism of Action
A2058 (Melanoma)12.5Induces apoptosis via caspase activation
MCF7 (Breast)15.0Cell cycle arrest and mitochondrial impairment

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation:

  • Cytokine Modulation : Studies indicate that it can downregulate TNF-alpha and IL-6 levels in activated macrophages, suggesting potential for treating inflammatory diseases .

Antimicrobial Activity

(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has demonstrated antimicrobial effects against various pathogens:

  • Bacterial Inhibition : The compound shows significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, indicating its potential use in developing new antibiotics .

Case Studies

Several case studies have investigated the biological effects of this chalcone derivative:

  • Melanoma Study : A study focused on the effects of chalcone derivatives on melanoma cells revealed that (2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one induced significant apoptosis through mitochondrial pathways. The study noted a marked increase in Bax/Bcl-xL ratio and cytochrome c release .
  • Inflammation Model : In a murine model of inflammation, administration of this compound reduced paw edema significantly compared to control groups, highlighting its therapeutic potential for inflammatory conditions .

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